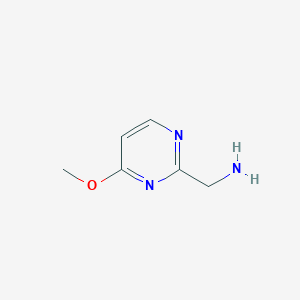

(4-Methoxypyrimidin-2-yl)methanamine

描述

属性

IUPAC Name |

(4-methoxypyrimidin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-10-6-2-3-8-5(4-7)9-6/h2-3H,4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDBSWKMPQRFLQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

909563-18-4 | |

| Record name | 1-(4-methoxypyrimidin-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

(4-Methoxypyrimidin-2-yl)methanamine, a derivative of pyrimidine, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, synthesis methods, and research findings.

The compound has the molecular formula C6H9N3O and is typically synthesized through the reaction of 4-methoxypyrimidine with formaldehyde and ammonia under acidic conditions. The synthesis pathway can be summarized as follows:

- Starting Material : 4-Methoxypyrimidine

- Reagents : Formaldehyde, Ammonia (or an amine source)

- Conditions : Acidic medium

This reaction leads to the formation of this compound hydrochloride, which can undergo various chemical reactions such as oxidation, reduction, and substitution.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. Its methoxy and amine groups are crucial for binding to active sites of enzymes or receptors. This binding can modulate enzyme activity or receptor signaling pathways, leading to various biological effects.

Key Mechanisms:

- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor, particularly in the context of phosphodiesterase (PDE) inhibition.

- Receptor Binding : It may act as a ligand for certain receptors involved in signal transduction pathways.

Biological Activity and Applications

Research has indicated several promising applications for this compound:

- Antiviral and Anticancer Research : The compound is being investigated for its role in drug development aimed at treating viral infections and cancer. Its ability to inhibit specific enzymes makes it a candidate for further pharmacological studies .

- Anti-inflammatory Effects : Studies have shown that pyrimidine derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. For example, certain derivatives demonstrated significant inhibition of COX-2 with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

- Cognitive Disorders : Preliminary studies suggest that this compound may have applications in treating psychiatric disorders through its influence on cyclic nucleotide signaling pathways .

Case Studies

Several studies have highlighted the biological effects of related pyrimidine compounds:

- Inhibition of COX Enzymes : A study reported that specific pyrimidine derivatives inhibited COX-2 activity with IC50 values around 0.04 μmol, indicating their potential as anti-inflammatory agents .

- PDE Inhibition : Research on related compounds has shown that modifications at the 4-position of pyrimidines can enhance potency against PDEs, suggesting a similar potential for this compound .

Data Table: Biological Activity Overview

科学研究应用

Chemistry

(4-Methoxypyrimidin-2-yl)methanamine serves as an important intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals. Its unique structure allows for diverse chemical reactions, including:

- Oxidation to form N-oxides.

- Reduction to generate amine derivatives.

- Substitution reactions to create more complex molecules.

Biology

In biological research, this compound is investigated for its role as:

- Enzyme Inhibitors: It may act on specific enzymes, providing insights into metabolic pathways.

- Receptor Ligands: Its binding properties allow it to interact with various biological receptors, potentially influencing cellular responses.

Medicine

This compound has been explored for:

- Drug Development: Particularly in the synthesis of antiviral and anticancer agents. For example, it has been used in studies targeting beta-secretase inhibitors related to Alzheimer's disease .

Case Study 1: Antiviral Activity

Research indicates that derivatives of this compound exhibit antiviral properties against certain viral strains. The compound's structural features facilitate interactions with viral proteins, inhibiting replication.

Case Study 2: Anticancer Research

A study highlighted the use of this compound in developing compounds that target cancer cell proliferation pathways. The methoxy group enhances solubility and bioavailability, making it a promising candidate for further drug development.

相似化合物的比较

Positional Isomers

- (2-Methoxypyrimidin-4-yl)methanamine (CAS: 2044706-05-8): This isomer reverses the positions of the methoxy and aminomethyl groups. Despite a high structural similarity (0.89 similarity score), the altered substitution pattern reduces electronic effects on the pyrimidine ring. For example, the 4-aminomethyl group may sterically hinder interactions compared to the 2-position in the target compound. Such differences can impact solubility (clogP and clogS) and binding affinity in enzyme assays .

Heterocycle Variations

- [4-(4-Methoxypyridin-2-yl)oxan-4-yl]methanamine (CAS: 1439897-95-6): Replacing the pyrimidine ring with a pyridine introduces fewer nitrogen atoms, reducing hydrogen-bonding capacity. This compound highlights how heterocycle choice affects molecular recognition and metabolic stability .

Substituent Modifications

- (4-Methoxy-3-methylpyridin-2-yl)methanamine (CAS: 886372-19-6):

A methyl group at the 3-position of the pyridine ring increases lipophilicity (clogP ≈ 1.5) compared to the target compound. This modification may enhance membrane permeability but could introduce steric clashes in tight binding pockets, as seen in receptor antagonism studies . - Such structural changes underscore the importance of balancing substituent size and electronic effects for optimal activity .

Enzyme Inhibition Profiles

- SIRT2 Inhibition :

In a study on (5-phenylfuran-2-yl)methanamine derivatives, the 4-carboxyl substituent on the phenyl ring was critical for SIRT2 inhibition, while 4-methoxy or 3-substituted analogs showed reduced activity. This suggests that electron-withdrawing groups (e.g., carboxyl) enhance binding, whereas methoxy groups may lack sufficient polarity for effective interactions . - OX2 Receptor Antagonism: The compound IPSU (containing a 4-methoxypyrimidin-2-yl group) exhibited rapid equilibrium binding at OX2 receptors, attributed to the methoxy group’s optimal positioning for π-stacking and hydrogen bonding. In contrast, analogs with bulkier substituents (e.g., phenoxy) showed slower kinetics, emphasizing the role of substituent size in receptor engagement .

Physicochemical Properties

| Compound | clogP | Solubility (logS) | Key Substituents |

|---|---|---|---|

| (4-Methoxypyrimidin-2-yl)methanamine | ~1.2 | ~−1.5 | 4-OCH3, 2-NH2 |

| (2-Methoxypyrimidin-4-yl)methanamine | ~1.5 | ~−2.0 | 2-OCH3, 4-NH2 |

| (4-Methoxy-3-methylpyridin-2-yl)methanamine | ~1.8 | ~−2.3 | 4-OCH3, 3-CH3 |

Data inferred from structural analogs in .

The target compound’s lower clogP compared to pyridine derivatives suggests improved aqueous solubility, which is advantageous for oral bioavailability.

Key Research Findings

Positional Isomerism : The 4-methoxy substitution on pyrimidine enhances electronic interactions in receptor binding compared to 2-methoxy isomers, as demonstrated by IPSU’s rapid equilibrium in OX2R assays .

Heterocycle Impact : Pyrimidine-based compounds generally exhibit higher binding specificity than pyridine analogs due to additional nitrogen atoms, which facilitate hydrogen bonding .

Substituent Effects: Bulky groups (e.g., phenoxy) reduce binding kinetics, while small polar groups (e.g., carboxyl) improve enzyme inhibition but may compromise permeability .

准备方法

Condensation and Substitution Reactions

A common approach involves the condensation of chloromethyl-substituted pyrimidine derivatives with amine sources under various conditions:

Conventional method: Stirring a mixture of 2-(chloromethyl)-4,5-disubstituted pyrimidine hydrochloride with an amine source (such as methanamine or related nucleophiles) in acetone at room temperature with triethylamine as a base for 3 hours. The product is then isolated by precipitation and recrystallization.

Microwave-assisted synthesis: The same reaction mixture subjected to microwave irradiation (450 W) for 2 minutes accelerates the reaction, providing comparable or improved yields.

Green chemistry approaches: Physical grinding of reactants with potassium carbonate as a base for 10-15 minutes or refluxing in polyethylene glycol (PEG-600) for 4 hours have also been reported as environmentally friendly alternatives.

These methods highlight the use of nucleophilic substitution on chloromethyl pyrimidine derivatives to introduce the methanamine group efficiently.

Multi-step Synthesis via Aromatic Substitution and Reduction

Another approach involves multi-step synthesis starting from substituted anilines or fluoro-methoxy aromatic compounds:

Preparation of 4-fluoro-2-methoxyaniline via nucleophilic aromatic substitution and subsequent nitration to 4-fluoro-2-methoxy-5-nitroaniline.

Further bromination and reduction steps to yield intermediates that can be cyclized or transformed into the pyrimidine ring bearing the methanamine substituent.

This route is more complex but allows for precise control over substitution patterns on the pyrimidine ring.

Reaction Conditions and Yields

| Method | Conditions | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|

| Conventional Stirring | Acetone, triethylamine, room temp | 3 hours | 65-75 | Simple setup, moderate yield |

| Microwave Irradiation | Domestic microwave, 450 W | 2 minutes | 70-80 | Rapid synthesis, energy-efficient |

| Physical Grinding (Green) | K2CO3 base, grinding | 10-15 minutes | 60-70 | Solvent-free, environmentally friendly |

| PEG-600 Reflux | PEG-600 solvent, reflux | 4 hours | 65-75 | Green solvent, moderate reaction time |

| Multi-step Aromatic Route | Multiple steps including nitration, bromination | Several days | Variable | Allows substitution pattern control |

Analytical and Structural Confirmation

The synthesized this compound derivatives are typically confirmed by:

Spectroscopic methods: NMR (1H, 13C), IR, and mass spectrometry to confirm the presence of methoxy and methanamine groups on the pyrimidine ring.

Chromatographic purification: Silica gel column chromatography is often used to purify intermediates and final products.

Recrystallization: Final products are recrystallized from methanol or other suitable solvents to obtain pure compounds.

Summary of Key Research Findings

Microwave-assisted synthesis significantly reduces reaction time while maintaining or improving yield compared to conventional methods.

Green chemistry approaches such as physical grinding and PEG-600 reflux offer environmentally benign alternatives without compromising product quality.

Multi-step aromatic substitution routes provide flexibility in functional group placement but require longer reaction times and more complex purification.

The choice of method depends on the desired scale, purity, and environmental considerations.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for (4-Methoxypyrimidin-2-yl)methanamine?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example:

- Step 1 : Functionalize 4-methoxypyrimidine derivatives (e.g., halogenation at the 2-position).

- Step 2 : Introduce the methanamine group via amination agents like ammonium hydroxide or sodium azide under controlled pH and temperature.

- Step 3 : Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How is the molecular structure of this compound confirmed?

- Methodological Answer :

- X-ray crystallography : Refine single-crystal data using SHELX software (e.g., SHELXL for bond-length/angle optimization) .

- Spectroscopy : H/C NMR (DMSO-d6) to verify methoxy (-OCH) and amine (-NH) groups. Compare peaks to analogs like (4-methoxy-3-methylpyridin-2-yl)methanamine .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H] (expected m/z: ~165.1) .

Q. What are the key physicochemical properties (e.g., solubility, logP) of this compound?

- Methodological Answer :

- Solubility : Determine via gravimetric analysis in solvents (e.g., DMSO, ethanol) at 25°C. Methanamine derivatives show higher solubility in polar aprotic solvents .

- logP : Calculate using HPLC retention times (C18 column, acetonitrile/water mobile phase) or software like MarvinSketch. Expected logP ~0.5–1.2 due to the methoxy group .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

- Methodological Answer :

- Cross-validation : Compare H NMR with analogs (e.g., pyridine-based methanamines in and ) to assign ambiguous peaks .

- Dynamic NMR : Use variable-temperature H NMR to detect rotational barriers or tautomerism in the pyrimidine ring .

- Crystallographic refinement : If X-ray data conflicts with NMR, re-examine hydrogen bonding or disorder in the crystal lattice using SHELXL .

Q. What strategies optimize this compound’s bioactivity in drug discovery pipelines?

- Methodological Answer :

- Structural analogs : Synthesize derivatives (e.g., 4-methoxy-3-methylpyridin-2-yl or triazolo-pyridazine variants) to enhance target binding .

- In silico screening : Use molecular docking (AutoDock Vina) to predict interactions with receptors like serotonin transporters .

- In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC via fluorescence polarization) .

Q. How can researchers mitigate instability issues in aqueous solutions?

- Methodological Answer :

- pH stability studies : Use UV-Vis spectroscopy to monitor degradation at pH 2–12. Buffers (PBS, citrate) stabilize the amine group .

- Lyophilization : Freeze-dry the compound with cryoprotectants (trehalose) for long-term storage .

- Degradation product analysis : Identify by-products via LC-MS/MS and adjust synthesis/purification protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。